6-Chloro-4'-fluorobiphenyl-3-ol
Description
6-Chloro-4'-fluorobiphenyl-3-ol is a halogenated biphenyl derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6 on the first benzene ring, and a fluorine atom at position 4' on the second benzene ring. Its molecular formula is C₁₂H₈ClFO, with a molecular weight of 222.65 g/mol (calculated based on substituents and parent structure from ).
Properties
Molecular Formula |
C12H8ClFO |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-3-(4-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8ClFO/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,15H |
InChI Key |
WNWIFGCSGKLKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
Key Observations :
Physical and Chemical Properties
| Property | This compound | 4'-Fluorobiphenyl-3-ol | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol |
|---|---|---|---|
| Boiling Point | ~300°C (estimated) | ~280°C | ~250°C |
| Water Solubility | Low (µg/mL range) | Moderate | Very low (CF₃ effect) |
| Acidity (pKa) | ~9.5 (OH group) | ~10.0 | ~8.5 (CF₃ enhances acidity) |
Notes:
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